molecular formula C15H12N2O3 B2953689 7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide CAS No. 29046-33-1

7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2953689
CAS No.: 29046-33-1
M. Wt: 268.272
InChI Key: PLEBIIFNUKKFGP-UHFFFAOYSA-N
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Description

7-Methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative supplied for research purposes. This compound features a benzofuran core structure, a methoxy group at the 7-position, and a pyridin-4-yl carboxamide moiety at the 2-position, with a molecular formula of C17H14N2O4 and a molecular weight of 310.300 g/mol . Benzofuran derivatives are a significant class of heterocyclic scaffolds known for their diverse biological activities and prevalence in medicinal chemistry research . They are extensively investigated for their interactions with various disease targets. Research into structurally similar 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives has demonstrated considerable promise in neurobiological studies. These compounds have shown potent neuroprotective effects in models of excitotoxic neuronal cell damage, such as that induced by NMDA receptor overactivation, with efficacy comparable to known neuroprotective agents . The mechanism of action for this chemical family may involve antagonism of excitotoxicity and scavenging of reactive oxygen species (ROS), providing a dual approach to protecting neuronal cells from damage . The specific substitution pattern on the benzofuran core is critical for its bioactivity, making it a valuable compound for structure-activity relationship (SAR) studies in the discovery of potential therapeutic agents for neurodegenerative conditions . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety precautions in a laboratory setting.

Properties

IUPAC Name

7-methoxy-N-pyridin-4-yl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-19-12-4-2-3-10-9-13(20-14(10)12)15(18)17-11-5-7-16-8-6-11/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEBIIFNUKKFGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the methoxy group and the carboxamide functionality. The final step involves coupling the benzofuran derivative with a pyridine derivative under suitable reaction conditions.

    Preparation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones and suitable reagents.

    Introduction of Methoxy Group: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate in the presence of a base.

    Formation of Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with an appropriate amine, such as pyridin-4-ylamine, under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the benzofuran core, to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

The compound "7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide" is a chemical with diverse applications in scientific research, particularly in antimicrobial and anticancer studies. Its structure allows it to interact with molecular targets like enzymes and receptors, potentially modulating cellular processes. Research suggests it may have therapeutic applications for treating inflammation and cancer.

Interactions with Biological Targets

Studies have shown that 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide can bind to specific receptors and enzymes, leading to alterations in signaling pathways, which could explain its potential therapeutic effects. Understanding these interactions is essential for elucidating its mechanism of action and optimizing its pharmacological profile.

Structural Similarity

Several compounds share structural similarities with 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide. The uniqueness of 7-methoxy-N-(pyridin-3-yl)benzofuran-2-carboxamide lies in its specific substitution pattern combining both pyrazine and pyridine rings, which may confer distinct biological activities compared to similar compounds. This structural configuration allows it to interact differently with biological targets, potentially leading to unique therapeutic effects.

Related Compounds

Mechanism of Action

The mechanism of action of 7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in the substituent attached to the carboxamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Predicted pKa Key Features
Target Compound Pyridin-4-yl C₁₄H₁₁N₂O₃ 255.25 ~10.5–11.0* Polar N-heterocycle; moderate size
7-Methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide Benzoxazol-5-yl + pyridinyl C₂₂H₁₅N₃O₄ 385.37 10.56 ± 0.43 Rigid benzoxazole; higher molecular weight
7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide (C8) 4-Sulfamoylphenylmethyl C₁₇H₁₅N₂O₅S 365.38 ~9.5–10.0* Sulfonamide enhances hydrophilicity
7-Methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzofuran-2-carboxamide Triazolylmethylphenyl C₁₉H₁₆N₄O₃ 356.36 ~8.5–9.0* Triazole enables π-π/H-bonding

*Predicted based on substituent effects.

Key Observations :

  • Molecular Weight : The target compound has the lowest molecular weight, favoring better bioavailability compared to bulkier analogs (e.g., benzoxazole derivative ).
  • Acidity (pKa): The pyridinyl nitrogen lowers pKa slightly compared to non-heteroaromatic substituents, influencing ionization and membrane permeability.
Table 2: Activity Profiles of Selected Analogs
Compound Biological Activity Key Findings
Target Compound Neuroprotective, antioxidant Moderate activity in radical scavenging assays; structural simplicity aids synthesis
C8 (Sulfamoylphenylmethyl derivative) HDAC inhibition High binding affinity to Class I HDACs due to sulfonamide-Zn²⁺ interaction
Benzoxazole derivative Unreported (structural similarity suggests enzyme inhibition) Increased rigidity may limit target accessibility
Triazolylmethylphenyl derivative Antifungal/anticancer (inference from triazole pharmacophore) Triazole enhances metabolic stability and target engagement

Activity Insights :

  • Neuroprotection : The target compound’s pyridinyl group may stabilize interactions with antioxidant enzymes (e.g., SOD or catalase) via hydrogen bonding .
  • HDAC Inhibition : Sulfamoylphenylmethyl analogs (e.g., C8) outperform pyridinyl derivatives in HDAC inhibition due to stronger Zn²⁺ chelation .
  • Triazole Derivatives : The triazole group in ’s compound likely improves pharmacokinetics, a trait absent in the target compound.

Biological Activity

7-methoxy-N-(pyridin-4-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered considerable attention in scientific research due to its unique structure and potential biological activities. This compound features a benzofuran core, which is notable for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Synthesis

The compound's structure consists of a benzofuran ring substituted with a methoxy group at the 7-position and a carboxamide group at the 2-position, linked to a pyridine ring at the 4-position. The synthesis typically involves multi-step organic reactions, beginning with the preparation of the benzofuran core followed by the introduction of functional groups (methoxy and carboxamide) through various chemical methods, including methylation and amide bond formation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors involved in various biological pathways. For instance, it has been shown to exhibit significant neuroprotective effects by modulating excitotoxicity in neuronal cells .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that derivatives of benzofuran, including this compound, possess significant antiproliferative activity against various cancer cell lines. For example, one study indicated that related compounds exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, demonstrating a strong selectivity for cancerous cells over non-cancerous ones .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of this compound. In experiments involving primary cultured rat cortical neuronal cells, it was found to protect against NMDA-induced excitotoxicity at concentrations comparable to established NMDA antagonists like memantine . This suggests potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may exhibit antibacterial and antifungal activities, although specific data on its efficacy against various pathogens remain limited .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
7-methoxy-1-benzofuran-2-carboxamideLacks pyridineLower anticancer activity
N-(pyridin-4-yl)-1-benzofuran-2-carboxamideLacks methoxyDifferent binding affinity
7-methoxy-N-(pyridin-3-yl)-1-benzofuran-2-carboxamideNitrogen position alteredVaries in selectivity

This table illustrates how structural variations can significantly influence biological activity.

Case Studies

Several case studies have been conducted to assess the efficacy of related benzofuran derivatives:

  • Neuroprotective Study : A series of novel derivatives were synthesized and tested for neuroprotective effects against NMDA-induced damage. Among them, some compounds showed protective effects comparable to established treatments .
  • Anticancer Efficacy : In vivo studies demonstrated that certain analogs inhibited lung metastasis in mouse models more effectively than known chemotherapeutic agents .
  • Pharmacokinetics : A pharmacokinetic profile study indicated favorable absorption and distribution characteristics for some derivatives, suggesting their viability as therapeutic agents .

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